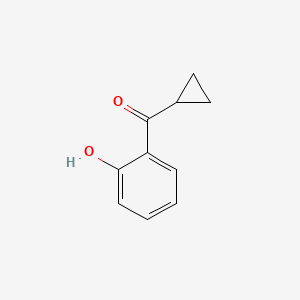

Cyclopropyl(2-hydroxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

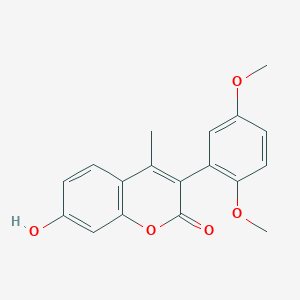

Cyclopropyl(2-hydroxyphenyl)methanone is a chemical compound with the molecular formula C10H10O2 . It is a specialty chemical that can be used in various applications .

Molecular Structure Analysis

The molecular structure of Cyclopropyl(2-hydroxyphenyl)methanone consists of a cyclopropyl group attached to a methanone group, which is further connected to a 2-hydroxyphenyl group . The molecular weight of this compound is 162.19 .Physical And Chemical Properties Analysis

Cyclopropyl(2-hydroxyphenyl)methanone is a solid or semi-solid or liquid or lump . It has a molecular weight of 162.19 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Combinatorial Chemistry Scaffolds : Cyclopropyl(2-hydroxyphenyl)methanone has been utilized as a scaffold in combinatorial chemistry. Grover et al. (2004) demonstrated an efficient synthesis of 4-substituted cyclopropyl phenyl methanones bound to resins, which served as scaffolds for generating structurally diverse alicyclic compounds (Grover et al., 2004).

Synthesis of Pyrazole Derivatives : Alizadeh et al. (2015) reported a regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives using a 1,3-dipolar cycloaddition approach. This synthesis process was important for developing pyrazole derivatives (Alizadeh et al., 2015).

Antitubercular Activity : Bisht et al. (2010) synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones and evaluated their antitubercular activity. Some compounds in this series showed significant activity against Mycobacterium tuberculosis (Bisht et al., 2010).

Histamine H3-Receptor Antagonism : Stark (2000) described the synthesis of ciproxifan, a novel antagonist for the histamine H3 receptor, which involves cyclopropyl(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)methanone (Stark, 2000).

Halohydrofuran Synthesis : Mothe et al. (2011) developed a method to prepare 3-halohydrofurans efficiently using cyclopropyl methanols, highlighting the versatility of cyclopropyl methanone derivatives in organic synthesis (Mothe et al., 2011).

Photolysis and Radical Studies : Ranaweera et al. (2015) investigated the photolysis of cyclopropyl(phenyl)methanone, providing insights into the behavior of cyclopropyl methanones under photochemical conditions (Ranaweera et al., 2015).

Synthesis of Neuroprotective Compounds : Yoon et al. (2006) isolated compounds from Imperata cylindrica, including 5-hydroxy-2-(2-phenylethyl)chromone, demonstrating neuroprotective activity. The structural similarity with cyclopropyl(2-hydroxyphenyl)methanone suggests potential research applications in neuroprotection (Yoon et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

cyclopropyl-(2-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXVHKCVJBCKKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(2-hydroxyphenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2570034.png)

![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2570036.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2570038.png)

![N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2570052.png)